molecular formula C₇H₃D₃FNO₃ B1159177 3-Fluoro-6-nitroanisole-d3

3-Fluoro-6-nitroanisole-d3

Cat. No.: B1159177
M. Wt: 174.14
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-6-nitroanisole-d3 is a deuterated aromatic compound with the molecular formula C₇D₃H₃FNO₃ and a molecular weight of 174.14 g/mol (174.144 g/mol in ) . It is a stable isotope-labeled (SIL) derivative of the non-deuterated parent compound (CAS 448-19-1), where the methoxy (-OCH₃) group is replaced by a trideuteromethoxy (-OCD₃) group. The compound is characterized by a fluorine substituent at position 3 and a nitro group at position 6 on the benzene ring (IUPAC name: 4-fluoro-1-nitro-2-(trideuteromethoxy)benzene) .

Properties

Molecular Formula

C₇H₃D₃FNO₃

Molecular Weight

174.14

Synonyms

1-Fluoro-3-methoxy-4-nitrobenzene-d3;  2-Methoxy-4-fluoronitrobenzene-d3;  2-Nitro-5-fluoroanisole-d3;  3-Methoxy-4-nitrofluorobenzene-d3;  4-Fluoro-2-(methyloxy)-1-nitrobenzene-d3;  4-Fluoro-2-methoxy-1-nitrobenzene-d3;  4-Fluoro-2-methoxynitrobenzene-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Purity : >95% (HPLC) in ; 98% in .
  • Storage : -20°C () vs. 2–8°C (), indicating variability in supplier recommendations .
  • Applications : Primarily used as an analytical standard in isotope dilution mass spectrometry (IDMS) due to its deuterium labeling .

Comparison with Structurally Similar Compounds

4-Fluoro-3-nitroanisole (CAS 61324-93-4)

  • Molecular Formula: C₇H₆FNO₃; Molecular Weight: 171.127 g/mol .
  • Substituent Positions : Fluorine at position 4, nitro at position 3, and methoxy at position 1.
  • Key Differences :
    • Lacks deuterium, making it unsuitable for isotopic tracing.
    • Lower molecular weight (171 vs. 174 for the deuterated analog).
    • Applications : Used as a precursor in organic synthesis, particularly for pharmaceuticals or agrochemicals, due to its nitro group’s reactivity .

2,3-Difluoro-6-nitroanisole (CAS 66684-60-4)

  • Molecular Formula: C₇H₅F₂NO₃; Molecular Weight: 189.12 g/mol .
  • Substituent Positions : Fluorine at positions 2 and 3, nitro at position 6, and methoxy at position 1.
  • Key Differences :
    • Higher fluorine content increases lipophilicity and electron-withdrawing effects, altering reactivity in substitution reactions.
    • Applications : A versatile intermediate in synthesizing fluorinated heterocycles or bioactive molecules .

2-Fluoro-γ-nitroanisole (Historical Compound)

  • Reported Melting Point : 104–106°C () .
  • Substituent Positions: Fluorine at position 2, nitro at position 4 (based on γ-nomenclature).
  • Key Differences :
    • Synthesized via nitration of o-fluoroanisole under acidic conditions, but its structural ambiguity led to discontinuation in literature .

Structural and Functional Analysis

Table 1: Comparative Data for Fluorinated Nitroanisoles

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions (F, NO₂, OCH₃/CD₃) CAS Number Purity Key Applications
3-Fluoro-6-nitroanisole-d3 C₇D₃H₃FNO₃ 174.14 3-F, 6-NO₂, 2-OCD₃ N/A >95–98% Isotopic standards
4-Fluoro-3-nitroanisole C₇H₆FNO₃ 171.127 4-F, 3-NO₂, 1-OCH₃ 61324-93-4 95% Organic synthesis
2,3-Difluoro-6-nitroanisole C₇H₅F₂NO₃ 189.12 2-F, 3-F, 6-NO₂, 1-OCH₃ 66684-60-4 N/A Fluorinated intermediates

Key Observations:

Isotopic Labeling: this compound is unique due to its deuterated methoxy group, which minimizes metabolic interference in tracer studies compared to non-deuterated analogs .

Reactivity : Fluorine position significantly impacts electronic effects. For example, 4-Fluoro-3-nitroanisole’s nitro group at position 3 enhances electrophilic substitution at adjacent positions, whereas this compound’s nitro group at position 6 directs reactions to the fluorine-bearing ring .

Stability : Deuterated compounds like this compound exhibit enhanced stability in oxidative environments, critical for long-term analytical applications .

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